

# GC-MS analysis and retention time for 1-Chloro-2-iodobenzene

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## Compound of Interest

Compound Name: 1-Chloro-2-iodobenzene

Cat. No.: B047295

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An essential aspect of analytical chemistry and drug development is the accurate identification and separation of chemical compounds. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, with retention time being a critical parameter for compound identification. This guide provides a comparative analysis of the GC-MS retention time for **1-Chloro-2-iodobenzene** and its structural isomers and analogs.

## Comparative GC-MS Data

The retention of a compound in gas chromatography is heavily influenced by its physicochemical properties and the experimental conditions. While direct retention times can vary between laboratories and analytical setups, the Kovats Retention Index (RI) provides a standardized measure, allowing for more reliable comparisons across different systems. The following table summarizes the Kovats Retention Index for **1-Chloro-2-iodobenzene** and its alternatives on a standard non-polar column.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Compound	Chemical Structure	Molecular Weight (g/mol )	Kovats Retention Index (Standard Non-Polar Column)
1-Chloro-2-iodobenzene	C6H4ClI	238.45	1205.9, 1257
1-Chloro-3-iodobenzene	C6H4ClI	238.45	1202
1-Chloro-4-iodobenzene	C6H4ClI	238.45	1202.5
1,2-Dichlorobenzene	C6H4Cl2	147.00	1005 - 1076
1-Bromo-2-iodobenzene	C6H4BrI	282.90	1300

Note: The variation in the Kovats Retention Index for **1-Chloro-2-iodobenzene** and 1,2-Dichlorobenzene is due to data from multiple sources under slightly different non-polar stationary phases.

## Experimental Protocol for GC-MS Analysis

Below is a typical experimental protocol for the analysis of halogenated benzenes, including **1-Chloro-2-iodobenzene**, using GC-MS. This protocol is a general guideline and may require optimization for specific instrumentation and analytical goals.

### 1. Sample Preparation:

- Accurately weigh 10 mg of the analyte (e.g., **1-Chloro-2-iodobenzene**) and dissolve it in 10 mL of a suitable volatile solvent (e.g., methanol, dichloromethane, or hexane) to prepare a stock solution of 1 mg/mL.
- Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, dissolve a known amount of the sample in a suitable solvent and filter if necessary to remove particulate matter.

## 2. GC-MS Instrumentation and Conditions:

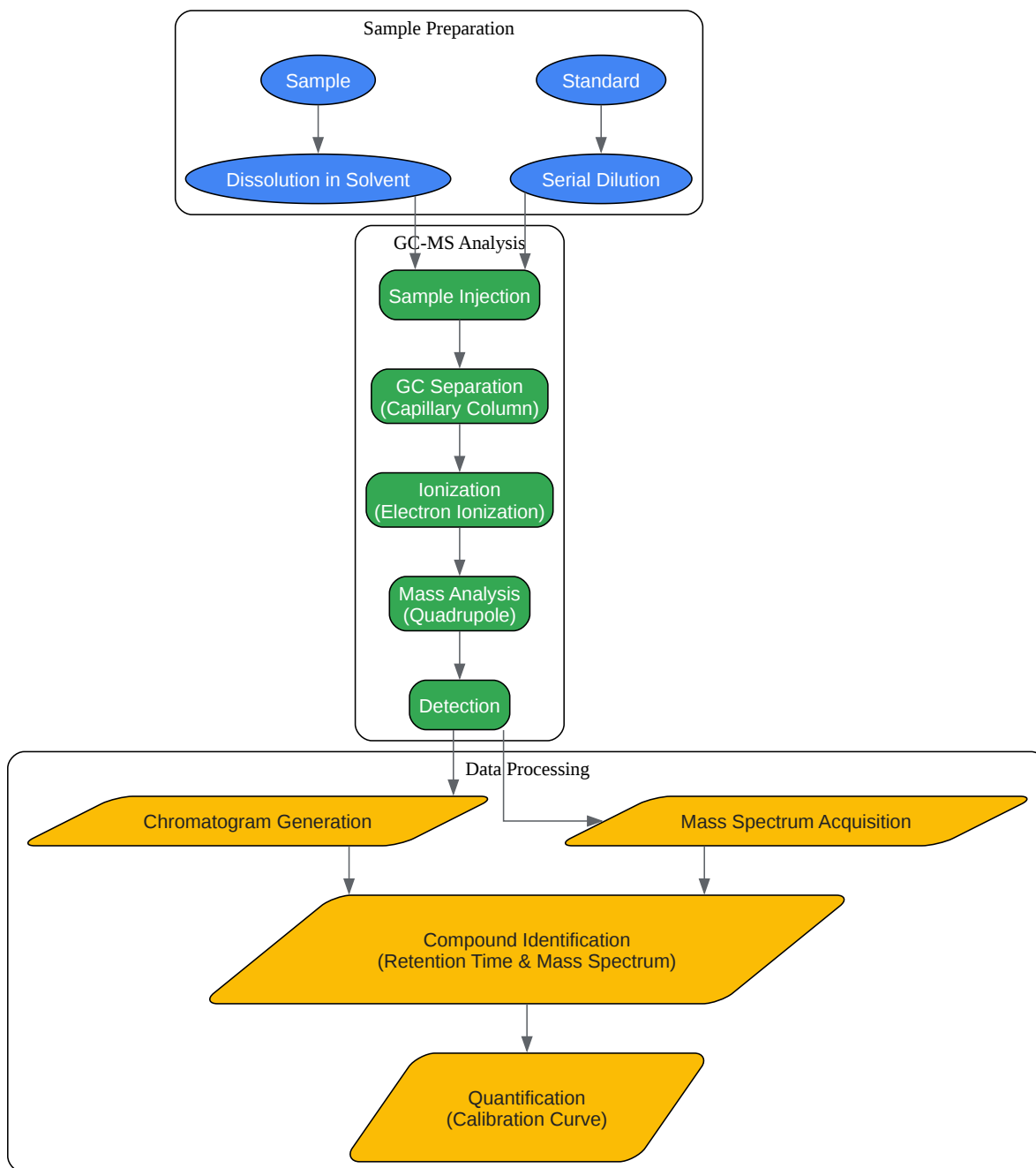
- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness), is commonly used for the separation of halogenated compounds.
- Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode for higher concentrations.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
  - Initial temperature: 60 °C, hold for 2 minutes.
  - Ramp: Increase at 10 °C/min to 280 °C.
  - Final hold: Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1  $\mu$ L.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

## 3. Data Analysis:

- Identify the target compounds by comparing their retention times and mass spectra with those of the prepared standards.
- Quantify the analytes by creating a calibration curve from the peak areas of the standard solutions.

## GC-MS Experimental Workflow

The following diagram illustrates the typical workflow for GC-MS analysis, from sample preparation to data analysis.



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Caption: Workflow of GC-MS analysis.

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## References

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- 4. 1-Chloro-3-iodobenzene | C<sub>6</sub>H<sub>4</sub>ClI | CID 12269 - PubChem [pubchem.ncbi.nlm.nih.gov]
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